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Compound of Interest

Compound Name: LY3020371

Cat. No.: B8734123 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
LY3020371 is a potent and selective orthosteric antagonist for the group II metabotropic

glutamate receptors (mGluR2 and mGluR3).[1][2] These receptors are Gi/o-coupled G-protein

coupled receptors (GPCRs) that play a crucial role in modulating neuronal excitability and

synaptic transmission, primarily by inhibiting adenylyl cyclase and regulating ion channel

activity.[3][4] Antagonism of mGluR2/3 has been shown to produce antidepressant-like effects

and is a key area of research in neuroscience and pharmacology.[1] These application notes

provide detailed protocols for utilizing LY3020371 in electrophysiological studies to investigate

its effects on synaptic function.
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Parameter
Species/Cell
Line

Receptor Value Reference

Binding Affinity

(Ki)

Human

recombinant
hmGluR2 5.26 nM

Human

recombinant
hmGluR3 2.50 nM

Rat frontal

cortical

membranes

mGluR2/3 33 nM

Functional

Antagonism

(IC50)

Human

recombinant

(cAMP

formation)

hmGluR2 16.2 nM

Human

recombinant

(cAMP

formation)

hmGluR3 6.21 nM

Rat cortical

synaptosomes

(second

messenger

production)

mGluR2/3 29 nM

Rat cortical

synaptosomes

(K+-evoked

glutamate

release)

mGluR2/3 86 nM

Primary cultured

rat cortical

neurons (Ca2+

oscillations)

mGluR2/3 34 nM
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Rat hippocampal

slice preparation
mGluR2/3 46 nM

Table 2: In Vivo Electrophysiological and Neurochemical
Effects of LY3020371

Effect Species
Brain
Region

Dosage Outcome Reference

Increased

spontaneousl

y active

dopamine

neurons

Rat

Ventral

Tegmental

Area (VTA)

0.3-3 mg/kg

(i.v.)

Significant

increase in

the number of

active cells

Increased

tissue oxygen
Rat

Anterior

Cingulate

Cortex (ACC)

1-10 mg/kg

(i.p.)

Dose-

dependent

increase

Increased

monoamine

efflux

Rat

Medial

Prefrontal

Cortex

10 mg/kg

(i.p.)

Increase in

monoamine

levels

Signaling Pathway
The primary mechanism of action for LY3020371 is the competitive antagonism of mGluR2 and

mGluR3. These receptors are typically located on presynaptic terminals where they act as

autoreceptors to inhibit glutamate release. By blocking these receptors, LY3020371 disinhibits

the presynaptic terminal, leading to an increase in glutamate release upon neuronal activation.

This enhanced glutamatergic transmission can then modulate downstream synaptic plasticity

phenomena such as Long-Term Potentiation (LTP).
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Caption: Signaling pathway of LY3020371 action.

Experimental Protocols
Protocol 1: Extracellular Field Potential Recording in
Acute Hippocampal Slices to Assess Effects on Long-
Term Potentiation (LTP)
This protocol describes the methodology for recording field excitatory postsynaptic potentials

(fEPSPs) in the CA1 region of the hippocampus and assessing the impact of LY3020371 on

LTP.

1. Materials and Solutions:

Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26

NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2 (carbogen) for at

least 30 minutes before use.

Dissection/Cutting Buffer (Sucrose-based, ice-cold): (in mM) 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5

CaCl2, 25 NaHCO3, 1.25 NaH2PO4, 25 D-glucose, 75 sucrose. Bubble with carbogen.

LY3020371 Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C. Dilute

to the final desired concentration in aCSF on the day of the experiment.
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2. Acute Hippocampal Slice Preparation:

Anesthetize a young adult rodent (e.g., P21-P42 rat or mouse) according to approved

institutional animal care protocols.

Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold,

carbogenated sucrose-based cutting buffer.

Prepare 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at

least 30 minutes to recover.

After the initial recovery period, maintain the slices at room temperature in carbogenated

aCSF for at least 1 hour before recording.

3. Electrophysiological Recording:

Transfer a single slice to the recording chamber, continuously perfused with carbogenated

aCSF at 30-32°C at a rate of 2-3 mL/min.

Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral

pathway and a recording electrode (glass micropipette filled with aCSF, 1-3 MΩ resistance)

in the stratum radiatum of the CA1 region.

Deliver single test pulses (0.1 ms duration) every 20 seconds to evoke fEPSPs. Adjust the

stimulation intensity to elicit a response that is 30-50% of the maximal fEPSP amplitude.

Record a stable baseline of fEPSP responses for at least 20 minutes.

Apply LY3020371 at the desired concentration (e.g., 1-10 µM) to the perfusing aCSF and

record for another 20-30 minutes to assess its effect on baseline synaptic transmission.

To induce LTP, deliver a high-frequency stimulation (HFS) protocol, such as theta-burst

stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated 4 times with a 200 ms

inter-burst interval).
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Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and

maintenance of LTP.

4. Data Analysis:

Measure the initial slope of the fEPSP.

Normalize the fEPSP slope to the average of the baseline recording period.

Plot the normalized fEPSP slope over time.

Compare the magnitude of LTP (e.g., the average potentiation from 50-60 minutes post-

HFS) between control (vehicle) and LY3020371-treated slices.
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Caption: Experimental workflow for LTP studies.
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Protocol 2: Whole-Cell Patch-Clamp Recording to
Investigate Effects on Synaptic Currents
This protocol is designed to examine the effects of LY3020371 on excitatory postsynaptic

currents (EPSCs) in individual CA1 pyramidal neurons.

1. Materials and Solutions:

aCSF and Cutting Buffer: As described in Protocol 1.

Intracellular Solution (K-Gluconate based): (in mM) 135 K-gluconate, 10 HEPES, 10

phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.2-7.3 with KOH and

osmolarity to 280-290 mOsm.

LY3020371 Stock Solution: As described in Protocol 1.

2. Slice Preparation and Neuron Identification:

Prepare acute hippocampal slices as described in Protocol 1.

After recovery, transfer a slice to the recording chamber on an upright microscope equipped

with DIC optics.

Visually identify CA1 pyramidal neurons for recording.

3. Whole-Cell Patch-Clamp Recording:

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled

with the intracellular solution.

Approach a target neuron with the patch pipette while applying positive pressure.

Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous EPSCs (sEPSCs)

or evoked EPSCs.
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To record evoked EPSCs, place a stimulating electrode in the Schaffer collaterals and deliver

brief electrical pulses.

Record a stable baseline of sEPSC or evoked EPSC activity for 5-10 minutes.

Bath apply LY3020371 at the desired concentration and continue recording to observe any

changes in EPSC frequency, amplitude, or kinetics.

4. Data Analysis:

Detect and analyze sEPSCs for changes in frequency and amplitude using appropriate

software (e.g., Mini Analysis Program).

For evoked EPSCs, measure the peak amplitude and decay kinetics.

Compare the synaptic parameters before and after the application of LY3020371.
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Caption: Workflow for whole-cell patch-clamp experiments.
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Concluding Remarks
LY3020371 serves as a valuable pharmacological tool for dissecting the role of mGluR2/3 in

synaptic transmission and plasticity. The protocols outlined above provide a framework for

investigating its electrophysiological effects in hippocampal circuits. Researchers should

optimize parameters such as drug concentration and stimulation protocols based on their

specific experimental goals and preparations. Careful consideration of vehicle controls and

slice health is crucial for obtaining reliable and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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